(3-Chloro-4-methylphenyl)methanethiol
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Overview
Description
(3-Chloro-4-methylphenyl)methanethiol is an organic compound with the molecular formula C8H9ClS It is characterized by the presence of a chloro group and a methyl group attached to a benzene ring, along with a methanethiol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-4-methylphenyl)methanethiol typically involves the reaction of 3-chloro-4-methylbenzyl chloride with sodium hydrosulfide. The reaction is carried out in an aqueous medium under controlled temperature conditions to ensure the formation of the desired thiol compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically conducted in large reactors with continuous monitoring of temperature, pressure, and pH levels.
Chemical Reactions Analysis
Types of Reactions: (3-Chloro-4-methylphenyl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The chloro group can be reduced to a methyl group under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Nucleophiles like sodium amide or potassium tert-butoxide.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: 4-methylphenylmethanethiol.
Substitution: Various substituted benzyl thiols.
Scientific Research Applications
(3-Chloro-4-methylphenyl)methanethiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (3-Chloro-4-methylphenyl)methanethiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The chloro group can participate in electrophilic aromatic substitution reactions, leading to the formation of various derivatives. These interactions can modulate biological pathways and exert therapeutic effects.
Comparison with Similar Compounds
- (3-Chloro-4-methoxyphenyl)methanethiol
- (3-Chloro-4-methylphenyl)isocyanate
- (3-Chloro-4-methylphenyl)amine
Comparison: (3-Chloro-4-methylphenyl)methanethiol is unique due to the presence of both a thiol and a chloro group, which confer distinct chemical reactivity and biological activity. Compared to (3-Chloro-4-methoxyphenyl)methanethiol, it has a thiol group instead of a methoxy group, leading to different reactivity and applications. The isocyanate and amine derivatives have different functional groups, resulting in varied chemical behavior and uses.
Properties
Molecular Formula |
C8H9ClS |
---|---|
Molecular Weight |
172.68 g/mol |
IUPAC Name |
(3-chloro-4-methylphenyl)methanethiol |
InChI |
InChI=1S/C8H9ClS/c1-6-2-3-7(5-10)4-8(6)9/h2-4,10H,5H2,1H3 |
InChI Key |
VMANRQYASMJPTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CS)Cl |
Origin of Product |
United States |
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